An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-L-norleucine is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of peptide chemistry and drug development. As an analogue of L-leucine and L-methionine, it offers unique structural and functional properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs. The introduction of a methyl group on the α-nitrogen atom imparts increased resistance to enzymatic degradation, modulates conformational flexibility, and can fine-tune receptor binding affinity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Methyl-L-norleucine, along with insights into its applications in medicinal chemistry.
Physicochemical Properties
The fundamental chemical and physical properties of N-Methyl-L-norleucine and its commonly used derivatives are summarized below. These properties are crucial for its application in peptide synthesis and for the characterization of resulting peptidomimetics.
Table 1: Physicochemical Properties of N-Methyl-L-norleucine and Derivatives
| Property | N-Methyl-L-norleucine | N-Methyl-L-norleucine Hydrochloride | Fmoc-N-Methyl-L-norleucine |
| Molecular Formula | C₇H₁₅NO₂[1] | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄[2] |
| Molecular Weight | 145.20 g/mol [1] | 181.66 g/mol | 367.44 g/mol [2] |
| CAS Number | 17343-27-0[1] | 17343-27-0 | 112883-42-8[2] |
| Appearance | White solid | White solid[3] | White to off-white powder[2] |
| Melting Point | Not available | Not available | 112 - 125 °C[2] |
| Boiling Point | Not available | Not available | 542.6±29.0 °C (Predicted) |
| Optical Rotation | Not available | [α]D²⁰ = +21 ± 2º (c=1 in H₂O)[3] | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |
| Purity | ≥98% (HPLC) | ≥98% (HPLC)[3] | ≥99.5% (Chiral HPLC)[2] |
| Solubility | Soluble in water. | Soluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| pKa (estimated) | ~2.4 (carboxyl), ~9.8 (amino)[4] | Not applicable | Not applicable |
| Storage | Store at 0-8 °C | Store at 0-8 °C[3] | Store at 0-8 °C[2] |
Synthesis of N-Methyl-L-norleucine
The synthesis of N-Methyl-L-norleucine can be approached through various methods, including solution-phase and solid-phase synthesis. The choice of method often depends on the desired scale and the intended application.
Solution-Phase Synthesis
Experimental Protocol: Synthesis of L-2-methyl norleucine (Adaptable for N-Methyl-L-norleucine)
This protocol outlines a four-step synthesis of L-2-methyl norleucine, which can be conceptually adapted for the synthesis of N-Methyl-L-norleucine by modifying the starting materials and reagents.[5]
-
Bromination of 2-methylhexanoic acid: This step introduces a leaving group for subsequent amination.
-
Ammonolysis of 2-bromo-2-methylhexanoic acid: The bromo group is displaced by an amino group. For N-Methyl-L-norleucine, methylamine (B109427) would be used instead of ammonia.
-
Phenylacetylation of DL-2-methylnorleucine: The amino group is protected to allow for enzymatic resolution.
-
Enzymatic resolution of DL-phenylacetyl-2-methyl norleucine: A key step to obtain the desired L-enantiomer with high optical purity using an enzyme like Penicillin G acylase.[5]
Solid-Phase Synthesis of Fmoc-N-Methyl-L-norleucine
For direct incorporation into peptide synthesis, Fmoc-N-Methyl-L-norleucine is a crucial building block. A general and efficient method for the solid-phase synthesis of Fmoc-N-methylated amino acids has been developed, which can be applied to L-norleucine.[6]
Experimental Workflow: Solid-Phase N-Methylation
Caption: Solid-phase synthesis workflow for Fmoc-N-Methyl-L-norleucine.
Analytical Methods
The purity and identity of N-Methyl-L-norleucine and its derivatives are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the enantiomeric purity of N-Methyl-L-norleucine derivatives.[2] A general approach for the chiral separation of Fmoc-amino acids involves the use of macrocyclic glycopeptide-based chiral stationary phases (CSPs).[7]
Experimental Protocol: Chiral HPLC Analysis of Fmoc-N-Methyl-L-norleucine (General Method)
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC™ T or R).[7]
-
Mobile Phase: A polar organic mobile phase (e.g., methanol (B129727) with an acidic modifier like ammonium (B1175870) trifluoroacetate) or a reversed-phase system (e.g., acetonitrile/water gradient with a suitable buffer).[7]
-
Detection: UV detection at a wavelength appropriate for the Fmoc group (typically around 265 nm).
For the analysis of the underivatized amino acid, a UHPLC method with pre-column derivatization using ortho-phthaldialdehyde (OPA) can be adapted.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of N-Methyl-L-norleucine. While specific spectral assignments for N-Methyl-L-norleucine are not readily published, data for the parent compound, L-norleucine, is available and can serve as a reference for interpreting the spectra of the N-methylated analogue.[9] The key distinguishing feature in the ¹H NMR spectrum would be the appearance of a singlet corresponding to the N-methyl protons.
Biological Activity and Applications in Drug Development
The primary application of N-Methyl-L-norleucine is in the synthesis of therapeutic peptides with improved pharmacological properties.[3][10]
Enhanced Proteolytic Stability
N-methylation of the peptide backbone sterically hinders the approach of proteases, thereby increasing the in vivo half-life of peptide drugs. This modification is a key strategy for developing orally bioavailable peptide therapeutics.[11]
Conformational Control and Receptor Affinity
The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone. This can lead to a more defined secondary structure, which can enhance the binding affinity and selectivity for its biological target, such as a G-protein coupled receptor (GPCR) or an enzyme active site.[11]
Logical Relationship: N-Methylation and Improved Peptide Properties
Caption: Impact of N-methylation on peptide drug properties.
Applications in Specific Therapeutic Areas
-
Protease Inhibitors: Peptides and peptidomimetics containing N-methylated amino acids have been investigated as inhibitors of various proteases. The N-methylation can improve the binding to the enzyme's active site and enhance stability. For instance, derivatives of norleucine have been explored as inhibitors of leucine (B10760876) aminopeptidase.[12]
-
GPCR Ligands: The conformational control imparted by N-methylation is particularly valuable in designing potent and selective ligands for G-protein coupled receptors. By locking the peptide into a bioactive conformation, it is possible to modulate GPCR signaling pathways with high precision.[12][13][14][15]
-
Metabolic Disorders and Oncology: N-Methyl-L-norleucine hydrochloride has been noted for its potential in designing novel therapeutics for metabolic disorders and oncology, primarily through its ability to enhance the stability and solubility of peptide formulations.[3]
Conclusion
N-Methyl-L-norleucine is a valuable synthetic amino acid that offers significant advantages in the design and development of peptide-based therapeutics. Its ability to enhance proteolytic stability and influence peptide conformation makes it a powerful tool for medicinal chemists. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery efforts. Further exploration of N-Methyl-L-norleucine-containing peptides is likely to yield novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
- 1. L-Norleucine, N-methyl- | C7H15NO2 | CID 7010351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-N-METHYL-L-NORLEUCINE(112883-42-8) 1H NMR [m.chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]
- 6. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 10. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
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